molecular formula C12H14F3NO2 B12804832 p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol CAS No. 70783-45-8

p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol

Katalognummer: B12804832
CAS-Nummer: 70783-45-8
Molekulargewicht: 261.24 g/mol
InChI-Schlüssel: XYMJLTSIWLKJAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol: is a heterocyclic organic compound with the molecular formula C12H14F3NO2. It is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a benzyl alcohol moiety. This compound is primarily used in research and experimental applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol typically involves the reaction of p-morpholino-benzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The morpholine ring can interact with various biological targets, potentially leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • p-Morpholino-alpha-(trifluoromethyl)benzaldehyde
  • p-Morpholino-alpha-(trifluoromethyl)benzoic acid
  • p-Morpholino-alpha-(trifluoromethyl)benzyl alkane

Uniqueness

p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol is unique due to the combination of its morpholine ring, trifluoromethyl group, and benzyl alcohol moiety. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and reactivity, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

70783-45-8

Molekularformel

C12H14F3NO2

Molekulargewicht

261.24 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(4-morpholin-4-ylphenyl)ethanol

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)11(17)9-1-3-10(4-2-9)16-5-7-18-8-6-16/h1-4,11,17H,5-8H2

InChI-Schlüssel

XYMJLTSIWLKJAR-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=CC=C(C=C2)C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.